Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II)
Brand Name: Vulcanchem
CAS No.: 118448-18-3
VCID: VC0172229
InChI: InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b8-7+;8-7-;
SMILES: CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2]
Molecular Formula: C22H38CaO4
Molecular Weight: 406.6 g/mol

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II)

CAS No.: 118448-18-3

Cat. No.: VC0172229

Molecular Formula: C22H38CaO4

Molecular Weight: 406.6 g/mol

* For research use only. Not for human or veterinary use.

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) - 118448-18-3

Specification

CAS No. 118448-18-3
Molecular Formula C22H38CaO4
Molecular Weight 406.6 g/mol
IUPAC Name calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Standard InChI InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b8-7+;8-7-;
Standard InChI Key DOOFPPIHJGRIGW-OLHSYEKISA-L
Isomeric SMILES CC(C)(C)/C(=C\C(=O)C(C)(C)C)/[O-].CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Ca+2]
SMILES CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2]
Canonical SMILES CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator